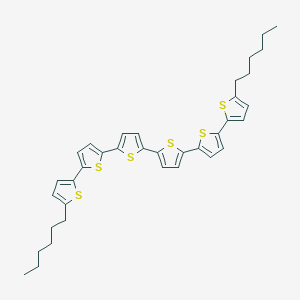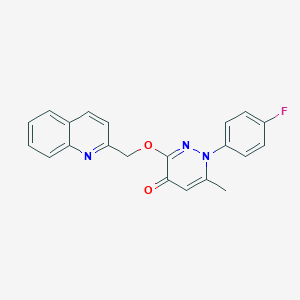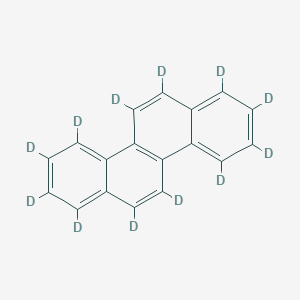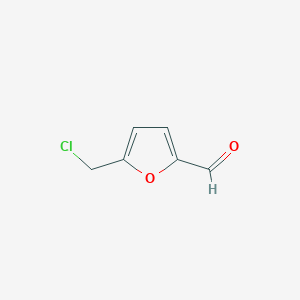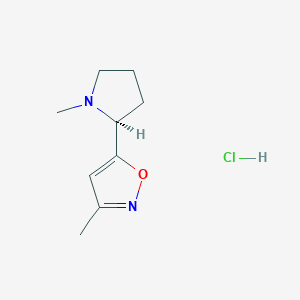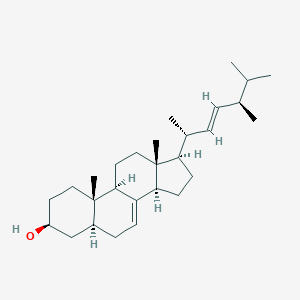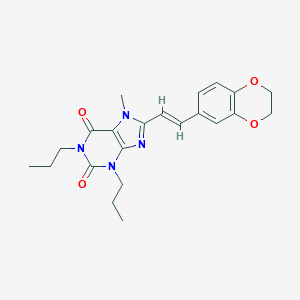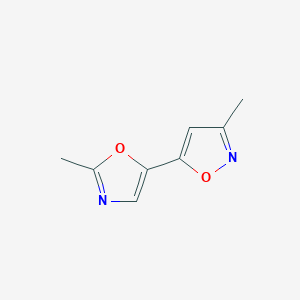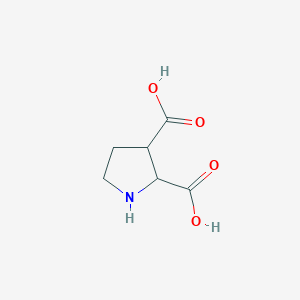
Pyrrolidine-2,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine-2,3-dicarboxylic acid (PDC) is a non-proteinogenic amino acid that is commonly used in scientific research. It is a derivative of proline and is also known as proline homolog. PDC has been shown to have various biochemical and physiological effects, making it an important molecule in the field of research.
Mecanismo De Acción
PDC acts as an agonist of the metabotropic glutamate receptor 2 (mGluR2) and has been shown to modulate the release of glutamate in the brain. It also acts as a competitive inhibitor of the excitatory amino acid transporter 2 (EAAT2), which is responsible for the reuptake of glutamate from the synaptic cleft.
Efectos Bioquímicos Y Fisiológicos
PDC has been shown to have various biochemical and physiological effects, including the modulation of glutamatergic neurotransmission, the regulation of synaptic plasticity, and the promotion of neuroprotection. It has also been shown to have anti-inflammatory effects and has been used in the treatment of inflammatory disorders such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PDC has several advantages for lab experiments, including its ability to modulate glutamatergic neurotransmission and its neuroprotective effects. However, its use is limited by its low solubility in water and its susceptibility to degradation in acidic conditions.
Direcciones Futuras
There are several future directions for the use of PDC in scientific research. These include the development of PDC-based drugs for the treatment of neurological disorders, the investigation of its anti-inflammatory effects, and the exploration of its potential as a modulator of synaptic plasticity. Additionally, further research is needed to determine the optimal dosage and delivery methods for PDC in order to maximize its therapeutic potential.
Métodos De Síntesis
PDC can be synthesized through a number of methods, including the Strecker synthesis, the Gabriel synthesis, and the reaction of proline with nitrous acid. The Strecker synthesis involves the reaction of aldehydes or ketones with ammonia and cyanide, while the Gabriel synthesis involves the reaction of phthalimide with potassium hydroxide followed by the addition of diethyl bromomalonate. The reaction of proline with nitrous acid results in the formation of PDC.
Aplicaciones Científicas De Investigación
PDC has been extensively used in scientific research due to its ability to act as a neurotransmitter and modulator of glutamatergic neurotransmission. It has been shown to have neuroprotective effects and has been used in the treatment of various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
147235-95-8 |
|---|---|
Nombre del producto |
Pyrrolidine-2,3-dicarboxylic acid |
Fórmula molecular |
C6H9NO4 |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
pyrrolidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-2-7-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11) |
Clave InChI |
GLQKHRAKKLRGNR-UHFFFAOYSA-N |
SMILES |
C1CNC(C1C(=O)O)C(=O)O |
SMILES canónico |
C1CNC(C1C(=O)O)C(=O)O |
Sinónimos |
2,3-PDCA 2,3-pyrrolidinedicarboxylic acid L-trans-2,3-pyrrolidine dicarboxylate pyrrolidine-2,3-dicarboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



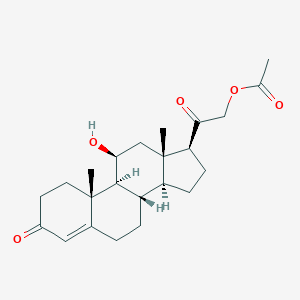
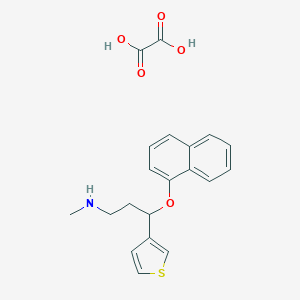

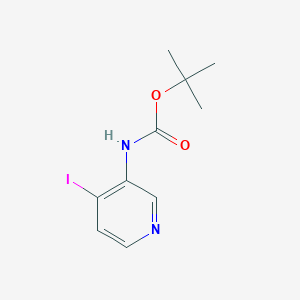
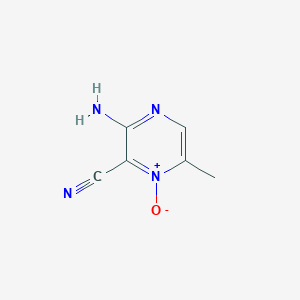
![5,6-Dihydroimidazo[1,2-a]pyridine](/img/structure/B124343.png)
